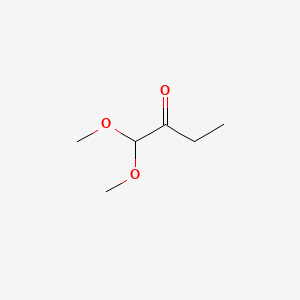

1,1-Dimethoxybutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

6342-57-0 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1,1-dimethoxybutan-2-one |

InChI |

InChI=1S/C6H12O3/c1-4-5(7)6(8-2)9-3/h6H,4H2,1-3H3 |

InChI Key |

VPNPSLGQCITHEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(OC)OC |

Origin of Product |

United States |

Synthesis Methodologies of 1,1 Dimethoxybutan 2 One

Established Synthetic Routes

Traditional synthesis of 1,1-Dimethoxybutan-2-one relies on well-documented reactions in organic chemistry, including carbonyl condensation reactions and the use of highly specific acylating agents to ensure high product yields.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that typically occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgpressbooks.pub In principle, a crossed Claisen condensation could be envisioned for the synthesis of this compound.

A more direct, though related, approach involves the acylation of an organometallic reagent with an ester precursor, such as methyl dimethoxyacetate. However, research has indicated that the direct treatment of α,α-dialkoxyacetates with potent nucleophiles like Grignard reagents can be problematic. This reaction is often complicated by a competing side reaction where the nucleophile adds a second time to the ketone product, leading to the formation of tertiary alcohols as undesired byproducts. nih.gov This lack of selectivity has driven the development of more reliable methods, such as those employing Weinreb amides.

The Weinreb-Nahm ketone synthesis represents a highly effective and widely adopted method for preparing ketones, including α-ketoacetals like this compound. This method overcomes the over-addition problem seen with esters and organometallic reagents. nih.govresearchgate.net The reaction proceeds via a stable, five-membered cyclic tetrahedral intermediate formed upon nucleophilic addition to the N-methoxy-N-methylamide (Weinreb amide). organic-chemistry.org This intermediate is stable at low temperatures and does not collapse until an acidic workup is performed, thus preventing the unwanted second addition of the organometallic reagent. oaji.net

A specific and highly efficient synthesis of this compound involves the treatment of N-methoxy-N-methyl-2,2-dimethoxyacetamide with an organolithium reagent like ethyllithium (B1215237) (EtLi). This reaction has been reported to produce this compound in near-quantitative yield. nih.gov

Reaction Scheme:

N-methoxy-N-methyl-2,2-dimethoxyacetamide + EtLi → this compound

The versatility of this method is demonstrated by the successful addition of various organometallic reagents to Weinreb amides, yielding a range of α-ketoacetals. mdpi.com

| Entry | Organometallic Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | MeMgBr | 1,1-Dimethoxypropan-2-one | 97 | nih.gov |

| 2 | EtLi | This compound | 99 | nih.gov |

| 3 | n-PrMgBr | 1,1-Dimethoxypentan-2-one | 97 | mdpi.com |

| 4 | PhLi | 1,1-Dimethoxy-2-phenylethan-2-one | 92 | mdpi.com |

The key precursor for the highly efficient Weinreb synthesis is N-methoxy-N-methyl-2,2-dimethoxyacetamide. This specialized reagent is itself prepared from commercially available starting materials. mdpi.com The synthesis begins with the hydrolysis of methyl dimethoxyacetate to 2,2-dimethoxyacetic acid. nih.govstackexchange.com This acid is then converted to the target Weinreb amide by coupling it with N,O-dimethylhydroxylamine hydrochloride. mdpi.com

While the Weinreb amide route is particularly effective, other general methods for the preparation of the broader class of α-ketoacetals have been described. These alternative strategies include:

The acetalization of monoalkyl-substituted glyoxals using trialkylorthoformate. mdpi.com

Treatment of α,α-dichloroketones with sodium methoxide. mdpi.com

Oxidation of aryl ketones using thallium(III) and halogens. mdpi.com

Selenium-catalyzed conversion of terminal alkynes. mdpi.com

These varied approaches highlight the importance of the α-ketoacetal functional group and the range of synthetic tools developed to access it. mdpi.com

Novel and Green Synthesis Approaches

Modern synthetic chemistry increasingly emphasizes the development of methodologies that are not only efficient but also environmentally benign. These approaches focus on using catalytic processes and alternative energy sources to reduce waste and improve reaction conditions.

Catalytic methods offer a sustainable path to chemical synthesis by minimizing the use of stoichiometric reagents, which often generate significant waste. mdpi.com In the context of α-ketoacetal synthesis, novel catalytic systems are being explored. One such innovative approach combines electrochemistry with an organoselenium catalyst to synthesize α-ketoacetals from readily available terminal alkynes and alcohols. organic-chemistry.org This method proceeds in a single operation at room temperature and avoids the need for basic or metallic additives, aligning with the principles of green chemistry. organic-chemistry.org

Broader research into the green synthesis of α-keto acids and their esters points toward catalytic oxidation of biomass-derived substrates as a promising future direction. mdpi.com Both gas-phase and liquid-phase oxidation reactions are being investigated to convert renewable feedstocks into valuable platform molecules under milder and more sustainable conditions. mdpi.com

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry to accelerate reaction rates and, in many cases, improve product yields. scispace.com Reactions are conducted in sealed vessels within a microwave reactor, where direct and efficient heating of the solvent and reactants can dramatically reduce reaction times from hours to minutes. rsc.orgdb-thueringen.de

While no specific literature detailing the direct synthesis of this compound via microwave irradiation is currently available, the technique has been successfully applied in reactions involving its isomer, 4,4-dimethoxy-butan-2-one. researchgate.netresearchgate.net This demonstrates the stability of the dimethoxy acetal (B89532) functionality under microwave conditions and suggests the potential applicability of MAS for the synthesis of this compound itself. The primary advantages of this technology include rapid and uniform heating, which can lead to cleaner reactions with fewer side products compared to conventional heating methods. scispace.comdb-thueringen.de

Solvent-Free and Aqueous Medium Protocols

In line with the principles of green chemistry, efforts have been made to develop synthesis protocols that minimize or eliminate the use of hazardous organic solvents. Research into the synthesis of α-keto acetals and related compounds has explored both solvent-free and aqueous-based approaches.

Aqueous Protocols: The use of water as a reaction medium is highly desirable due to its environmental benignity and low cost. While specific aqueous syntheses for this compound are not extensively detailed, related eco-friendly hydrolysis reactions of α-oxo ketene (B1206846) N,S-acetals in water have been successfully developed. nih.govbeilstein-journals.orgresearchgate.net These methods can produce β-keto thioesters or β-keto amides by selectively performing the hydrolysis in refluxing water with catalysts like dodecylbenzenesulfonic acid or sodium hydroxide (B78521). nih.govbeilstein-journals.orgresearchgate.net This approach highlights a significant green alternative to reactions traditionally performed in organic solvents like acetonitrile (B52724) or dichloromethane, avoiding the associated environmental and safety concerns. nih.govbeilstein-journals.org

Solvent-Free Protocols: Solvent-free, or neat, reaction conditions offer advantages such as reduced waste, lower costs, and often, faster reaction times. The acetalization step, crucial for forming the dimethoxy group in the target molecule, can often be carried out under solvent-free conditions. organic-chemistry.org For instance, the protection of ketones is effectively achieved using trialkyl orthoformates without a solvent, sometimes catalyzed by perchloric acid adsorbed on silica (B1680970) gel. organic-chemistry.org

Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to facilitate solvent-free reactions. A rapid and efficient method for creating α,β-unsaturated ketones involves the reaction of acetals with aryl ketones under solvent-free conditions using Lewis acid catalysts and microwave irradiation. tandfonline.comtandfonline.com Such protocols demonstrate the feasibility of conducting key transformations involved in acetal chemistry without traditional solvents. tandfonline.comtandfonline.com Research has also demonstrated the use of solid catalysts like Al-SBA-15 and (Cs)Al-SBA-15 for the solventless preparation of acetals and ketals, which are key intermediates for various biomedical compounds. researchgate.net

Industrial Scale Synthesis Research and Optimization

The utility of this compound (also known as 3,3-dimethoxybutan-2-one) as a key intermediate in the pharmaceutical industry necessitates the development of efficient, scalable, and cost-effective manufacturing processes. lookchem.com Research in this area focuses on optimizing reaction conditions to maximize conversion rates and product yields.

One significant application is in the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a crucial building block for the drug darolutamide. An older patented method involved a Claisen condensation between 3,3-dimethoxybutan-2-one (B1329833) and diethyl oxalate (B1200264) using sodium ethoxide. However, this process suffered from a poor isolated yield of only 26% for the subsequent pyrazole (B372694) product and required purification by preparative High-Performance Liquid Chromatography (HPLC), making it unsuitable for large-scale production.

A more recent, optimized process provides a more viable route for industrial synthesis. This highlights ongoing research to improve upon existing methods for better scalability.

| Parameter | Previous Method | Optimized Approach Focus |

|---|---|---|

| Starting Materials | 3,3-Dimethoxybutan-2-one, Diethyl oxalate | 2,3-Butanedione (to produce 3,3-dimethoxybutan-2-one with high conversion) |

| Key Reaction | Claisen Condensation | Development of cost-effective and efficient methods |

| Reported Yield | Poor (e.g., 26% for subsequent intermediate) | High conversion and yield |

| Purification | Preparative HPLC | Simplified purification, avoiding costly chromatography |

| Scalability | Low | Suitable for industrial scale-up |

A research project specifically aims to find an optimal and high-conversion pathway to 3,3-dimethoxybutan-2-one from the readily available reagent 2,3-butanedione. The goal is to establish cost-effective and efficient methods suitable for large-scale chemical production. rscf.ru

Chemo- and Regioselective Synthesis Studies

This compound serves as a versatile precursor in synthetic studies focused on achieving chemo- and regioselectivity, where a reaction can occur at different positions on a molecule. Controlling the outcome of such reactions is fundamental in organic synthesis for building complex molecular architectures.

The compound is used to synthesize 1,2,4-triketone analogs, which possess multiple reactive sites. The subsequent reactions of these triketones with binucleophiles like hydrazines have been studied to control the formation of different heterocyclic products, such as pyrazoles and pyridazinones. Research has shown that the direction of the nucleophilic attack can be switched depending on the nature of the substituents in the triketone and the specific reaction conditions (e.g., temperature, presence of acid). rscf.ru This allows for the selective synthesis of one isomer over another.

A clear example of regioselectivity is found in the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of 5-aminopyrazoles with 4,4-dimethoxybutan-2-one (a synonym for this compound). The reaction conditions critically determine which regioisomer is formed as the major product.

When the reactants are heated in ethanol (B145695), the reaction primarily yields the 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivative. japsonline.combibliomed.org

Conversely, when the reaction is conducted in refluxing ethanol with a few drops of concentrated hydrochloric acid (HCl), the selectivity is reversed, and the 7-methyl regio-isomer becomes the major product. japsonline.combibliomed.org

This condition-dependent outcome provides a powerful tool for synthetic chemists to selectively target a desired molecular structure.

| Reactants | Reaction Conditions | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| 5-aminopyrazoles + 4,4-dimethoxybutan-2-one | Ethanol, Reflux | 5-methylpyrazolo[1,5-a]pyrimidine | 7-methyl regio-isomer (traces) | japsonline.combibliomed.org |

| 5-aminopyrazoles + 4,4-dimethoxybutan-2-one | Ethanol, conc. HCl, Reflux | 7-methylpyrazolo[1,5-a]pyrimidine | 5-methyl regio-isomer (traces) | japsonline.combibliomed.org |

These studies demonstrate the importance of this compound as a starting material for investigating and controlling the fundamental principles of chemical selectivity in the synthesis of complex heterocyclic compounds. rscf.ru

Reactivity and Mechanistic Studies of 1,1 Dimethoxybutan 2 One

Acetal (B89532) Hydrolysis and Derivatization Reactions

The acetal group in 1,1-dimethoxybutan-2-one serves as a protective group for an aldehyde functionality. Its reactivity is dominated by hydrolysis and transacetalization, typically under acidic conditions.

The dimethyl acetal of this compound can be hydrolyzed under aqueous acidic conditions to reveal the parent α-ketoaldehyde, 2-oxobutanal. Acetal hydrolysis is a reversible process, and to ensure the reaction proceeds to completion, an excess of water is typically used. libretexts.org The generally accepted mechanism for this transformation involves several key steps. libretexts.org

First, one of the methoxy (B1213986) group's oxygen atoms is protonated by an acid catalyst, increasing its leaving group ability. libretexts.org The subsequent departure of a methanol (B129727) molecule results in the formation of a resonance-stabilized oxonium ion intermediate. A water molecule then acts as a nucleophile, attacking the carbocation. Following deprotonation of the resulting intermediate, a hemiacetal is formed. libretexts.org The process repeats with the protonation of the second methoxy group, elimination of another methanol molecule, and attack by water, ultimately yielding the final aldehyde product, 2-oxobutanal, after a final deprotonation step. The acidic environment is crucial as alcohols are weak nucleophiles and require activation of the carbonyl or its equivalent. acs.orgnih.gov

General Mechanism of Acid-Catalyzed Acetal Hydrolysis

| Step | Description |

|---|---|

| 1 | Protonation of a methoxy oxygen by an acid catalyst (H₃O⁺). |

| 2 | Elimination of methanol to form a resonance-stabilized oxonium ion. |

| 3 | Nucleophilic attack by water on the carbocationic center. |

| 4 | Deprotonation to form a hemiacetal intermediate. |

| 5 | Protonation of the remaining methoxy group. |

| 6 | Elimination of a second methanol molecule. |

| 7 | Deprotonation to yield the final aldehyde product. |

This deprotection is a fundamental reaction for regenerating the carbonyl group from its protected acetal form, a common strategy in multistep organic synthesis. nih.gov

Transacetalization is a process where an existing acetal reacts with a different alcohol under acidic catalysis to form a new acetal. For this compound, this reaction allows for the exchange of the methoxy groups for other alkoxy groups. For instance, reaction with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst would yield a cyclic acetal, specifically a 1,3-dioxolane (B20135) derivative. libretexts.orgncert.nic.in

The mechanism is analogous to acetal formation, initiated by protonation of one of the incumbent methoxy groups. After the departure of methanol, the new alcohol (or diol) attacks the intermediate oxonium ion. This process, driven by the law of mass action, is often facilitated by using the new alcohol as the solvent or by removing the displaced methanol (e.g., by distillation) to shift the equilibrium toward the desired product.

Table of Transacetalization Products

| Reactant Alcohol | Catalyst | Product Structure | Product Name |

|---|---|---|---|

| Ethanol (B145695) (excess) | p-TsOH | CH₃CH₂C(=O)CH(OCH₂CH₃)₂ | 1,1-Diethoxybutan-2-one |

| Ethylene Glycol | H₂SO₄ | A cyclic acetal | 2-(1-oxopropyl)-1,3-dioxolane |

Carbonyl Group Reactivity

The ketone functionality in this compound is an electrophilic center, susceptible to attack by various nucleophiles. It also allows for the formation of an enolate at the adjacent C3 position, enabling a range of α-functionalization reactions.

Strong carbon-based nucleophiles, such as Grignard (RMgX) and organolithium (RLi) reagents, readily add to the carbonyl carbon of this compound. masterorganicchemistry.comdalalinstitute.com This nucleophilic addition reaction breaks the C=O pi bond and, after an acidic workup, yields a tertiary alcohol. masterorganicchemistry.com The reaction is highly effective for creating new carbon-carbon bonds. chemistrysteps.com

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. dalalinstitute.com This forms a tetrahedral alkoxide intermediate, with the metal cation (MgX⁺ or Li⁺) coordinating to the negatively charged oxygen. nih.gov Subsequent treatment with a mild acid, such as aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute HCl, protonates the alkoxide to furnish the final tertiary alcohol product. dalalinstitute.com Organolithium reagents are generally more reactive than their Grignard counterparts. dalalinstitute.com

Examples of Nucleophilic Addition Reactions

| Organometallic Reagent | Workup | Final Product |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | H₃O⁺ | 1,1-Dimethoxy-2-methylbutan-2-ol |

| Phenyllithium (C₆H₅Li) | H₃O⁺ | 1,1-Dimethoxy-2-phenylbutan-2-ol |

The methylene (B1212753) protons (C3) adjacent to the ketone group in this compound are acidic due to the electron-withdrawing effect of the carbonyl and can be removed by a strong base to form an enolate. ncert.nic.in Strong, sterically hindered bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible deprotonation, preventing self-condensation side reactions. libretexts.orglibretexts.org The resulting enolate is a potent nucleophile that can react with various electrophiles, primarily at the α-carbon. lumenlearning.com

A common α-functionalization reaction is alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. libretexts.org This process forms a new carbon-carbon bond at the C3 position, leading to a more substituted α,α-dimethoxy ketone. The success of this reaction depends on using primary or methyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions. lumenlearning.com

The enolate of this compound can act as the nucleophilic partner in a crossed or mixed aldol (B89426) reaction. libretexts.orgchemistrysteps.com In this reaction, the enolate adds to the carbonyl group of a different aldehyde or ketone (the electrophilic partner). To achieve a good yield of a single crossed-aldol product, the reaction must be carefully controlled. uobabylon.edu.iq

A directed aldol reaction strategy is often employed. This involves the pre-formation of the enolate of this compound using a strong base like LDA at low temperatures (e.g., -78 °C). chemistrysteps.com The electrophilic carbonyl compound (e.g., benzaldehyde (B42025) or acetone) is then added to this solution. This ensures that the enolate of this compound is the only nucleophile present, preventing self-condensation. chemistrysteps.com The initial product is a β-hydroxy-α'-(dimethoxymethyl)ketone. Under heating or acidic/basic conditions, this aldol addition product can undergo dehydration to form an α,β-unsaturated ketone, which is the final aldol condensation product. masterorganicchemistry.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Oxobutanal |

| Methanol |

| Ethylene glycol |

| 1,1-Diethoxybutan-2-one |

| 2-(1-oxopropyl)-1,3-dioxolane |

| Propan-1,3-diol |

| 2-(1-oxopropyl)-1,3-dioxane |

| Methylmagnesium bromide |

| 1,1-Dimethoxy-2-methylbutan-2-ol |

| Phenyllithium |

| 1,1-Dimethoxy-2-phenylbutan-2-ol |

| Ethylmagnesium chloride |

| 3-(Dimethoxymethyl)-3-hydroxypentane |

| Lithium diisopropylamide (LDA) |

| Methyl iodide |

| Ethyl bromide |

| Benzaldehyde |

Enolate Formation and α-Functionalization Reactions

Alkylation and Acylation of Enolates

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net This process involves the deprotonation of a carbonyl compound at the α-carbon to form a nucleophilic enolate, which then undergoes a substitution reaction with an electrophilic alkylating agent, typically an alkyl halide. researchgate.net182.160.97

For this compound, the presence of α-hydrogens on the methylene carbon (C3) allows for the formation of an enolate anion upon treatment with a suitable base. The general mechanism involves two key steps:

Enolate Formation : A strong base, such as lithium diisopropylamide (LDA), is typically used to quantitatively deprotonate the α-carbon, forming the enolate. libretexts.org Weaker bases like alkoxides can also be used, particularly for more acidic dicarbonyl compounds. youtube.com

Nucleophilic Attack : The resulting enolate acts as a nucleophile and attacks the alkyl halide in a classic SN2 reaction, forming a new carbon-carbon bond at the α-position. libretexts.orgyoutube.com

This reaction is most effective with primary alkyl halides. youtube.com Secondary and tertiary halides are less suitable due to competing elimination reactions. libretexts.org While specific literature detailing the alkylation and acylation of this compound's enolate is not abundant, its reactivity can be inferred from the well-established principles of enolate chemistry. masterorganicchemistry.com The synthesis of this compound itself can proceed through a Claisen ester condensation to form a sodium enolate of butenone, highlighting the accessibility of its enolate intermediate. guidechem.comgoogle.com

Reduction Reactions (e.g., to 4,4-Dimethoxybutan-2-ol)

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding the corresponding alcohol. A notable example is the stereoselective reduction to produce chiral alcohols, which are valuable intermediates in organic synthesis.

Research has demonstrated the successful bioreduction of this compound (referred to in the literature as 4,4-dimethoxy-2-butanone) to (R)-4,4-dimethoxy-2-butanol. elsevierpure.com This transformation was achieved using the yeast Yamadazyma farinosa IFO 10896 as a biocatalyst. The resulting chiral alcohol, (R)-4,4-dimethoxy-2-butanol, serves as a key intermediate for the preparation of asymmetrically substituted 1,3-diols. elsevierpure.com

Table 1: Biocatalytic Reduction of this compound

| Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| This compound | Yamadazyma farinosa IFO 10896 | (R)-4,4-Dimethoxybutan-2-ol | elsevierpure.com |

Cyclization and Annulation Reactions

This compound is a versatile 3-carbon building block, functioning as a 1,3-dielectrophile, making it particularly useful in the synthesis of various cyclic and heterocyclic systems. crimsonpublishers.comcrimsonpublishers.com Its structure is equivalent to acetoacetaldehyde (B1229124), a 1,3-dicarbonyl compound, which is a classic precursor for forming five- and six-membered rings.

Formation of Heterocyclic Systems

The dual electrophilic sites at the carbonyl carbon (C2) and the acetal carbon (C4) allow this compound to react with dinucleophiles to construct a variety of heterocyclic rings.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This compound serves as an effective surrogate for acetoacetaldehyde in this reaction.

One of the earliest reported synthetic applications of this compound was its reaction with hydrazine hydrate, which produces 3-methylpyrazole (B28129) in excellent yield. crimsonpublishers.comcrimsonpublishers.com Furthermore, reacting this compound with substituted phenyl hydrazines has been used to synthesize various N-aryl-3-methylpyrazoles. crimsonpublishers.comcrimsonpublishers.com

Table 2: Synthesis of Pyrazole (B372694) Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Hydrazine hydrate | 3-Methylpyrazole | crimsonpublishers.comcrimsonpublishers.com |

| This compound | Phenyl hydrazines | N-Aryl-3-methylpyrazoles | crimsonpublishers.comcrimsonpublishers.com |

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. A common synthetic route involves the reaction of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as guanidine (B92328).

This compound has been successfully employed in the synthesis of substituted pyrimidines. For instance, its reaction with guanidine nitrate (B79036) in the presence of sodium ethoxide in refluxing ethanol yields 2-amino-4-methylpyrimidine (B85506) with a 66% yield. crimsonpublishers.comcrimsonpublishers.com Similarly, reaction with benzyl (B1604629) guanidine under the same conditions produces 2-benzylamino-4-methylpyrimidine. crimsonpublishers.comcrimsonpublishers.com

Table 3: Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Guanidine nitrate | Sodium ethoxide, Ethanol, Reflux | 2-Amino-4-methylpyrimidine | 66% | crimsonpublishers.comcrimsonpublishers.com |

| This compound | Benzyl guanidine sulfate | Sodium ethoxide, Ethanol, Reflux | 2-Benzylamino-4-methylpyrimidine | 58% | crimsonpublishers.comcrimsonpublishers.com |

Quinoxalines, also known as benzopyrazines, are heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The classical synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov this compound can serve as a precursor to the required dicarbonyl species for this cyclization. For example, it can be used to synthesize quinoxaline (B1680401) and its derivatives, which are scaffolds with a wide range of pharmacological activities. nih.gov

Naphthyridine Derivative Synthesis

This compound serves as a versatile precursor for the synthesis of naphthyridine derivatives, a class of heterocyclic compounds with significant pharmacological interest. The dual carbonyl functionality, one explicit as a ketone and the other masked as an acetal, allows for sequential reactions to construct the bicyclic naphthyridine core.

A plausible synthetic route involves a modified Friedländer annulation. In this approach, 2-aminopyridine-3-carbaldehyde is reacted with this compound. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. The initial step is a base-catalyzed aldol condensation between the methyl group alpha to the ketone of this compound and the aldehyde group of the aminopyridine. This is followed by a crotonization (dehydration) to yield a chalcone-like intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group onto the ketone, followed by aromatization to furnish the substituted naphthyridine. The dimethoxy acetal group can be hydrolyzed under acidic conditions to a second ketone, which can then be used for further functionalization of the naphthyridine ring system.

Alternatively, a one-pot, three-component reaction can be envisioned. This would involve the reaction of 2-aminopyridine, an aldehyde, and this compound in the presence of a catalyst. This approach offers the advantage of rapidly building molecular complexity from simple starting materials.

Table 1: Proposed Synthesis of a Naphthyridine Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Aminopyridine-3-carbaldehyde, this compound | NaOH, Ethanol, Reflux | Chalcone Intermediate |

| 2 | Chalcone Intermediate | Acid catalyst (e.g., HCl) | Naphthyridine Derivative |

Pyrrolo[2,1-a]isoquinoline (B1256269) Scaffold Synthesis

The pyrrolo[2,1-a]isoquinoline scaffold is a core structure in many natural products and pharmacologically active compounds. This compound can be utilized as a key building block in the construction of this tricyclic system, often through a sequence involving a Pictet-Spengler-type reaction.

In a typical synthetic strategy, a β-arylethylamine, such as tryptamine (B22526) or a substituted phenethylamine, is condensed with this compound. This reaction is generally carried out under acidic conditions, which facilitates both the hydrolysis of the acetal to the corresponding 1,3-diketone and the subsequent cyclization. The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate from the amine and one of the carbonyl groups. This is followed by an intramolecular electrophilic substitution onto the aromatic ring to form the isoquinoline (B145761) portion of the scaffold. The remaining carbonyl group can then be used to construct the pyrrole (B145914) ring. This can be achieved through various methods, such as a Paal-Knorr pyrrole synthesis, by reacting the intermediate with a primary amine or ammonia.

The reaction conditions, including the choice of acid catalyst and solvent, can influence the yield and regioselectivity of the cyclization.

Table 2: Key Steps in Pyrrolo[2,1-a]isoquinoline Synthesis

| Step | Reaction Type | Reactants | Key Intermediate |

| 1 | Pictet-Spengler Reaction | β-Arylethylamine, this compound (hydrolyzed in situ) | Tetrahydroisoquinoline derivative |

| 2 | Paal-Knorr Pyrrole Synthesis | Tetrahydroisoquinoline derivative, Amine source | Pyrrolo[2,1-a]isoquinoline |

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction in organic synthesis that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. wikipedia.orgacs.orguoc.gr this compound can function as the nucleophilic component (the Michael donor) in this reaction sequence.

The reaction is initiated by the deprotonation of the α-carbon of the ketone functionality in this compound using a base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form an enolate. This enolate then undergoes a Michael 1,4-conjugate addition to an α,β-unsaturated ketone, for instance, methyl vinyl ketone. This step forms a 1,5-diketone intermediate (with one carbonyl group still protected as an acetal). The subsequent step is an intramolecular aldol condensation. Under the reaction conditions, the acetal can be hydrolyzed to reveal the second ketone. A new enolate is then formed, which attacks the other carbonyl group, leading to the formation of a six-membered ring. Finally, a dehydration step (elimination of a water molecule) yields the characteristic α,β-unsaturated cyclohexenone product.

The use of a protected diketone like this compound can offer advantages in terms of controlling the regioselectivity of the initial Michael addition.

Table 3: Robinson Annulation with this compound

| Step | Reactants | Base | Product of Step |

| 1. Michael Addition | This compound, Methyl vinyl ketone | Sodium ethoxide | 1,5-Diketone (with acetal) |

| 2. Aldol Condensation | 1,5-Diketone (hydrolyzed) | Sodium ethoxide | Cyclohexenone derivative |

Spiro Compound Formation

Spiro compounds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures. This compound, as a 1,3-dicarbonyl equivalent, is a suitable starting material for the synthesis of various spiroheterocycles.

One notable application is in the multicomponent synthesis of spiro[dihydropyridine-oxindoles]. This reaction typically involves the condensation of an arylamine, isatin (B1672199), and a 1,3-dicarbonyl compound. In this context, this compound can be used as the 1,3-dicarbonyl component. The reaction is often carried out in a protic solvent like acetic acid, which facilitates the in situ hydrolysis of the acetal. The proposed mechanism involves the initial formation of an adduct between isatin and the enol of the in situ generated 1,3-diketone. This is followed by reaction with the arylamine and subsequent intramolecular cyclization and dehydration to form the spiro-fused dihydropyridine (B1217469) ring.

The diverse reactivity of the dicarbonyl moiety allows for the construction of a wide range of spirocyclic systems by varying the other reaction components.

Table 4: Synthesis of a Spiro[dihydropyridine-oxindole] Derivative

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |

| Isatin | Aniline | This compound | Acetic Acid | Spiro[dihydropyridine-oxindole] |

Chemoselective Transformations with Silicon-Containing Reagents

The presence of two distinct carbonyl functionalities in this compound (a ketone and a protected ketone in the form of an acetal) allows for the exploration of chemoselective transformations using silicon-containing reagents. The differential reactivity of these two groups can be exploited to achieve selective modifications at either the ketone or the acetal.

For instance, chemoselective reduction can be achieved using various silane (B1218182) reducing agents. Hydrosilylation, often catalyzed by transition metals, can selectively reduce the ketone to a secondary alcohol in the presence of the acetal. The choice of catalyst and silane (e.g., triethylsilane, polymethylhydrosiloxane) is crucial for achieving high selectivity. Conversely, certain Lewis acidic conditions in conjunction with a silane can promote the reductive cleavage of the acetal while leaving the ketone untouched.

Another important transformation involves the use of silyl (B83357) enol ethers. The ketone functionality of this compound can be converted to its corresponding silyl enol ether. This intermediate can then undergo various reactions, such as Mukaiyama aldol additions, where the silyl enol ether reacts with an aldehyde or another ketone. This allows for the selective formation of a carbon-carbon bond at the α-position of the original ketone, while the acetal group remains intact and can be used for subsequent transformations. The chemoselectivity is driven by the difference in electrophilicity and steric environment between the ketone and the acetal.

Table 5: Examples of Chemoselective Reactions with Silicon Reagents

| Reaction Type | Silicon Reagent | Target Functionality | Product Type |

| Hydrosilylation | Triethylsilane, Rh(I) catalyst | Ketone | Secondary alcohol |

| Silylation/Mukaiyama Aldol | LDA, TMSCl then Aldehyde, TiCl4 | Ketone (via silyl enol ether) | β-Hydroxy ketone derivative |

| Reductive Cleavage | Triethylsilane, Lewis Acid | Acetal | Methoxy alcohol |

Applications of 1,1 Dimethoxybutan 2 One As a Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

Synthesis of Chiral Cyanohydrins and 1,2-Aminoalcohols

Chiral cyanohydrins and 1,2-aminoalcohols are important structural motifs in many biologically active molecules and are valuable chiral building blocks in asymmetric synthesis. The synthesis of these compounds often involves the nucleophilic addition to a carbonyl group. However, a thorough search of chemical databases and scientific journals did not yield specific instances where 1,1-dimethoxybutan-2-one is employed as the starting material for the synthesis of chiral cyanohydrins or 1,2-aminoalcohols.

One study detailed the biosynthesis of chiral amino alcohols from 1-hydroxy-2-butanone, a structurally related compound, via asymmetric reductive amination using an engineered amine dehydrogenase. This suggests that related butanone structures can be precursors to chiral amino alcohols, but direct evidence for this compound is absent.

Table 1: Synthesis of Chiral Cyanohydrins from this compound

| Catalyst | Reagent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|

Table 2: Synthesis of 1,2-Aminoalcohols from this compound

| Reaction Type | Reagents | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|

Formation of Carbohydrate Derivatives

Carbohydrate derivatives are crucial in various biological processes and are targets in medicinal chemistry. The synthesis of complex carbohydrate structures often involves the use of versatile building blocks with multiple functional groups. While the structure of this compound contains functionalities that could potentially be elaborated into carbohydrate-like structures, there is no direct scientific literature demonstrating its use in the formation of carbohydrate derivatives.

Construction of Polycyclic and Spirocyclic Frameworks

Polycyclic and spirocyclic frameworks are common core structures in natural products and complex organic molecules. Their construction often relies on strategic bond-forming reactions that can build molecular complexity rapidly. Extensive searches of the scientific literature did not reveal any published methods that utilize this compound as a key precursor for the construction of either polycyclic or spirocyclic frameworks.

The development of new organic materials with specific electronic and optical properties is a significant area of research. While small organic molecules can serve as precursors to these materials, the role of this compound in this field appears to be undocumented.

Building Block for Materials Chemistry and Advanced Functionalities

Precursors for Electroluminescent Materials

Electroluminescent materials are essential components of organic light-emitting diodes (OLEDs). The synthesis of these materials often involves the assembly of aromatic and heterocyclic building blocks. There is no available research to suggest that this compound is used as a precursor in the synthesis of electroluminescent materials.

Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure. A review of the literature on organic semiconductor synthesis did not provide any examples of this compound being used as a building block for such materials.

Building Blocks for Anion Receptors and Dyes

While direct utilization of this compound in the synthesis of anion receptors and dyes is not extensively documented in dedicated studies, its structural features as an α-keto acetal (B89532) suggest its potential as a precursor for heterocyclic compounds that are central to the structure of many such molecules. The synthesis of anion receptors often relies on creating hydrogen-bond donor frameworks, frequently incorporating amide, urea, or sulfonamide groups within heterocyclic structures. Similarly, many classes of dyes are based on complex heterocyclic systems.

The reactivity of the α-keto acetal functionality in this compound can be exploited to construct such heterocyclic cores. For instance, condensation reactions with dinucleophiles can lead to the formation of various five- or six-membered rings. The general reactivity of α-keto acetals as precursors to heterocyclic systems makes this compound a plausible, though not yet widely reported, starting material for novel anion receptors and dyes.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Potential Heterocyclic Product | Relevance |

|---|---|---|

| Hydrazine (B178648) derivatives | Pyrazole (B372694) derivatives | Core structure in some dyes and ligands |

| Amidines | Imidazole derivatives | Building blocks for anion sensors |

| Thiourea | Thiazole derivatives | Found in various dye structures |

This table presents potential synthetic pathways based on established reactivity of α-keto acetals, suggesting the utility of this compound as a precursor.

Applications in Polymer Chemistry (as monomer or intermediate)

In polymer chemistry, monomers containing ketone functionalities are of interest for creating polymers with reactive sites. These sites can be used for post-polymerization modification, such as grafting other polymer chains or attaching specific molecules. While the direct polymerization of this compound as a monomer is not a common application, it can serve as an intermediate in the synthesis of such functionalized monomers.

For example, the ketone group of this compound could be modified to introduce a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety. The acetal group, being stable under many polymerization conditions, would remain intact and could be deprotected in the resulting polymer to reveal a reactive α-keto group for further functionalization. This approach allows for the synthesis of well-defined polymers with pendant ketone groups.

Research has demonstrated the synthesis of methacrylate monomers with reactive ketone side-chains, which are then polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov This results in polymers with a controlled molecular weight and narrow molecular weight distribution, where the ketone functionality can be used for subsequent conjugation reactions. nih.gov

Table 2: Potential Role of this compound in Polymer Synthesis

| Role | Description | Potential Advantage |

|---|---|---|

| Intermediate for Monomer Synthesis | Modification of the ketone or alkyl chain to introduce a polymerizable group (e.g., vinyl, acrylate). | Allows for the creation of functional monomers with a protected ketone group. |

| Chain Transfer Agent Precursor | Functionalization to create a molecule suitable for use in controlled radical polymerization. | Could introduce specific end-group functionalities into polymer chains. |

Role in Fine Chemical Synthesis beyond Pharmaceuticals

Beyond its potential in medicinal chemistry, this compound and its isomers are valuable intermediates in the broader field of fine chemical synthesis, including the production of agrochemicals and precursors for the flavor and fragrance industry.

Intermediates for Agrochemicals

The isomer of this compound, 4,4-dimethoxy-2-butanone, is a recognized key intermediate in the synthesis of certain agrochemicals. guidechem.com Specifically, it is used in the production of highly efficient, low-toxicity herbicides. guidechem.com For example, it is a building block for herbicides based on the 5-methyl-N-aryl-1,2,4-triazol[1,5-α]pyrimidine-2-sulfonamide scaffold. guidechem.com The synthesis of these complex molecules often involves the reaction of the butanone derivative with other heterocyclic precursors.

Given the structural similarity and the presence of the key keto and acetal functionalities, this compound represents a potential alternative or precursor in the synthesis of various agrochemicals. The specific substitution pattern may offer different reaction pathways or lead to novel derivatives with modified biological activity. The synthesis of pesticides often involves multi-step processes where intermediates like dimethoxybutanones are crucial for constructing the final active ingredient. google.com

Flavor and Fragrance Chemistry (as a precursor, not direct product evaluation)

In the realm of flavor and fragrance chemistry, aldehydes and ketones are fundamental building blocks for a vast array of scent and taste molecules. alphaaromatics.com While this compound itself is not noted for its direct use as a flavor or fragrance, its structure makes it a valuable precursor for the synthesis of such compounds. The acetal group can act as a protecting group for a reactive aldehyde or ketone functionality, which can be unmasked under specific conditions to participate in fragrance-forming reactions.

A patent for a pro-fragrance composition includes this compound, suggesting its role in formulations where a fragrance molecule is released over time through a chemical reaction. google.com Furthermore, related dimethoxy butanone structures have been used in the total synthesis of complex fragrance molecules. For instance, 1,4-dimethoxybutan-2-one (B1331369) was utilized in a Robinson annulation step during the synthesis of a patchouli odorant. researchgate.net This highlights the utility of this class of compounds in constructing the carbon skeletons of desirable fragrances. The reactivity of the ketone in this compound allows for condensation and cyclization reactions that can lead to the formation of cyclic ethers, lactones, and other structures commonly found in fragrance chemistry.

Advanced Spectroscopic and Computational Characterization

High-Resolution NMR Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution. While specific mechanistic studies employing NMR for 1,1-Dimethoxybutan-2-one are not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure. These spectra would provide unambiguous confirmation of the connectivity and chemical environment of each atom.

¹H NMR spectroscopy would reveal three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The integration of these signals would correspond to the number of protons in each set (3H, 6H, 2H, 1H). The chemical shifts (δ) are influenced by the electronic environment, and spin-spin coupling would provide information about adjacent protons.

¹³C NMR spectroscopy would show four unique signals, corresponding to the four distinct carbon environments: the ethyl group's methyl and methylene (B1212753) carbons, the carbonyl carbon, the acetal (B89532) carbon, and the methoxy (B1213986) carbons.

Mechanistic insights could be gained by monitoring changes in the NMR spectrum during a reaction. For instance, in the acid-catalyzed hydrolysis of the acetal group, the disappearance of the methoxy and acetal signals and the appearance of signals corresponding to methanol (B129727) and an aldehyde could be tracked in real-time to understand the reaction kinetics and intermediates.

| Nucleus | Position (Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|---|

| ¹H | CH₃-CH₂- | ~1.0-1.2 | Triplet (t) | ~7 Hz | Methyl Protons |

| -CH₂-C=O | ~2.4-2.6 | Quartet (q) | ~7 Hz | Methylene Protons | |

| -C(OCH₃)₂ | ~3.2-3.4 | Singlet (s) | N/A | Methoxy Protons | |

| -CH(OCH₃)₂ | ~4.5-4.7 | Singlet (s) | N/A | Acetal Proton | |

| ¹³C | CH₃-CH₂- | ~8-12 | N/A | Methyl Carbon | |

| -CH₂-C=O | ~35-40 | N/A | Methylene Carbon | ||

| -C(OCH₃)₂ | ~52-56 | N/A | Methoxy Carbons | ||

| -CH(OCH₃)₂ | ~100-105 | N/A | Acetal Carbon | ||

| -C=O | ~205-210 | N/A | Carbonyl Carbon |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molar mass: 132.16 g/mol ), Electron Ionization (EI) mass spectrometry would provide a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of its structure.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the acetal carbon, or the carbonyl carbon and the ethyl group.

Loss of a methoxy group (-OCH₃): Leading to a fragment at m/z 101.

Formation of the acylium ion: Cleavage of the C-C bond adjacent to the carbonyl group can yield a [CH₃CH₂CO]⁺ ion at m/z 57.

Cleavage of the acetal: The [CH(OCH₃)₂]⁺ fragment would appear at m/z 75.

In a practical application, MS can be coupled with gas or liquid chromatography (GC-MS or LC-MS) to monitor the progress of a reaction in real-time. For example, in the synthesis of this compound, MS could be used to track the consumption of reactants and the formation of the desired product, as well as identify any by-products, thereby allowing for the optimization of reaction conditions. chemnet.com

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 101 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage of C-C bond alpha to carbonyl |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion from cleavage alpha to carbonyl |

| 43 | [CH₃CO]⁺ | Rearrangement and cleavage |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each technique relies on different principles; IR spectroscopy measures the absorption of infrared radiation by vibrating bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which is expected in the range of 1715-1725 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the acetal group, typically appearing as strong bands in the 1150-1050 cm⁻¹ region, and the various C-H stretching and bending vibrations from the alkyl and methoxy groups below 3000 cm⁻¹. nih.gov

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active, often appearing as a strong, sharp peak. While the polar C-O bonds of the acetal would show weak Raman signals, the C-C backbone vibrations would be more prominent, aiding in a complete vibrational analysis. Together, IR and Raman spectra offer a comprehensive fingerprint of the molecule's functional groups.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|---|

| C-H Stretch (sp³) | 2980-2850 | 2980-2850 | Alkyl & Methoxy |

| C=O Stretch | 1725-1715 (Strong) | 1725-1715 (Strong) | Ketone |

| C-H Bend | 1470-1370 | 1470-1370 | Alkyl & Methoxy |

| C-O Stretch | 1150-1050 (Strong) | 1150-1050 (Weak) | Acetal |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise bond lengths, bond angles, and conformational information.

To date, there is no evidence in the scientific literature or structural databases of a single-crystal X-ray diffraction study having been performed on this compound. This is not unexpected, as the compound is a liquid at room temperature and possesses a low melting point, making the growth of a high-quality single crystal a significant technical challenge. Such studies are typically reserved for compounds that are solid at ambient temperatures or for liquids from which stable, well-ordered crystals can be readily grown.

If a crystal structure were to be obtained, it would provide invaluable data on the solid-state conformation of the molecule. This would include the dihedral angles describing the orientation of the ethyl group relative to the carbonyl and the conformation around the C-C and C-O single bonds. This information would be crucial for understanding intermolecular interactions in the solid state and for validating the results of computational modeling studies.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the properties of this compound. These theoretical methods can predict structure, energetics, and reactivity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. No specific published studies on this molecule were identified, but such calculations would typically yield:

Optimized Molecular Geometry: The most stable three-dimensional structure of the molecule, providing predicted bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Map: This map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon, predicting sites for electrophilic and nucleophilic attack, respectively.

Reaction Energetics: The energy barriers (activation energies) for potential reactions, such as enolate formation or acetal hydrolysis, can be calculated to predict the feasibility and pathways of chemical transformations.

| Calculated Parameter | Type of Insight Provided |

|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the lowest energy conformation of the molecule. |

| HOMO/LUMO Energies | Indicates regions of nucleophilicity/electrophilicity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

| Vibrational Frequencies | Predicts IR and Raman spectra to compare with experimental data. |

| Transition State Energies | Determines the activation energy and predicts the kinetics of a reaction. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While quantum calculations are often used for single molecules or small systems to understand reaction mechanisms, MD simulations are ideal for studying the behavior of molecules in a condensed phase (e.g., in a solvent) and for exploring conformational landscapes.

For this compound, MD simulations could be employed to:

Study Solvent Effects: Simulate the compound in various solvents to understand how solvent molecules arrange around it and influence its conformation and reactivity.

Explore Conformational Flexibility: Analyze the rotational dynamics around the single bonds to identify the most populated conformations in solution.

Simulate Reaction Pathways: By using advanced techniques like metadynamics or umbrella sampling, MD can simulate complex processes such as the transport of the molecule through a membrane or the step-by-step mechanism of a reaction, providing a dynamic view of the transition states and intermediates involved.

As with other advanced characterization methods, specific MD simulation studies for this compound have not been reported in the literature.

Retrosynthetic Analysis Utilizing 1,1 Dimethoxybutan 2 One

Strategic Disconnections and Synthons Derived from 1,1-Dimethoxybutan-2-one

This compound is a valuable three-carbon building block characterized by its dual electrophilic nature. The presence of a ketone at the C2 position and a protected aldehyde (acetal) at the C1 position allows for selective reactions at two distinct sites. This unique functionality makes it a synthon for a 1,3-dielectrophile.

The primary strategic disconnection for this compound involves breaking the carbon-carbon bonds adjacent to the carbonyl and acetal (B89532) groups. This retrosynthetic approach identifies the molecule as a C3 unit that can react with various nucleophiles. The key synthons that can be conceptually derived from this compound are a d¹ synthon (an acyl cation or its equivalent) at the C2 position and a d³ synthon (a formyl cation equivalent) at the C1 position, though in practice, the reactivity is that of two electrophilic carbons.

A critical aspect of its utility is the acetal group, which serves as a protected aldehyde. This allows for nucleophilic attack at the more reactive ketone carbonyl group, followed by a subsequent acid-catalyzed cyclization or other transformations involving the deprotected aldehyde. This stepwise reactivity is a cornerstone of its application in the synthesis of complex molecules.

The table below summarizes the key synthons that can be conceptually generated from this compound and their corresponding synthetic equivalents in forward synthesis.

| Position in this compound | Synthon | Synthetic Equivalent in Forward Synthesis |

| C2 (Ketone) | Acyl cation equivalent | The ketone carbonyl group itself, which is electrophilic. |

| C1 (Acetal) | Formyl cation equivalent | The acetal group, which can be hydrolyzed to an electrophilic aldehyde. |

This dual electrophilicity allows for a range of strategic disconnections in target molecules that contain a corresponding 1,3-dioxygenated pattern or can be derived from such a precursor.

Application in Target Molecule Design

The utility of this compound as a 1,3-dielectrophilic building block has been demonstrated in the synthesis of a variety of aromatic and heterocyclic compounds. Its ability to participate in reactions that form multiple carbon-carbon bonds in a controlled manner makes it an attractive starting material for the construction of complex molecular architectures.

One notable application is in the synthesis of substituted aromatic compounds. For instance, the reaction of this compound with Grignard reagents, followed by an acid-catalyzed cyclization, provides a straightforward route to substituted benzenes and naphthalenes. The initial nucleophilic addition of the Grignard reagent to the ketone is followed by an intramolecular cyclization and aromatization sequence.

The following interactive data table showcases specific examples of target molecules synthesized using this compound, highlighting the diversity of structures that can be accessed.

| Target Molecule | Reactant(s) with this compound | Key Transformation(s) |

| Toluene | Allyl magnesium chloride | Grignard reaction followed by acid-catalyzed cyclization and aromatization. |

| o-Xylene | Crotyl zinc bromide | Grignard-type reaction followed by acid-catalyzed cyclization and aromatization. |

| 2-Methylnaphthalene | Benzyl (B1604629) magnesium chloride | Grignard reaction followed by acid-catalyzed cyclization and aromatization. |

| 1-Methyl-4-cyanonaphthalene | Phenylacetonitrile | Base-mediated condensation followed by cyclization and aromatization. |

| 2-Amino-4-methylpyrimidine (B85506) | Guanidine (B92328) nitrate (B79036) | Condensation reaction with a binucleophile. |

These examples underscore the versatility of this compound in the design of synthetic routes to a range of important molecular scaffolds.

Development of Novel Retrosynthetic Pathways

The unique reactivity of this compound opens up possibilities for the development of novel retrosynthetic pathways that deviate from more traditional approaches. By recognizing the 1,3-dielectrophilic nature of this building block, synthetic chemists can devise convergent and efficient routes to complex target molecules.

For example, a retrosynthetic analysis of a substituted naphthalene (B1677914) derivative could involve a disconnection that reveals this compound and a suitable benzylic nucleophile as the key precursors. This strategy simplifies the synthesis by assembling the core aromatic structure in a single, well-defined step.

Furthermore, the potential for sequential reactions—nucleophilic addition to the ketone followed by an intramolecular reaction with the latent aldehyde—allows for the design of cascade or domino reactions. Such processes are highly desirable in modern organic synthesis as they increase efficiency by minimizing the number of separate operations and purification steps.

The development of new synthetic methodologies based on this compound could involve exploring its reactivity with a broader range of nucleophiles, including enolates, organocuprates, and other organometallic reagents. Additionally, the diastereoselective or enantioselective addition to the ketone carbonyl could provide access to chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The exploration of these novel pathways continues to be an active area of research, promising to expand the synthetic chemist's toolbox for the construction of intricate molecular targets.

Future Research Directions and Emerging Trends

Stereoselective Synthesis of 1,1-Dimethoxybutan-2-one Derivatives

A primary area of future research lies in the development of methods for the stereoselective synthesis of derivatives of this compound. The introduction of chirality can dramatically alter the biological activity and material properties of a molecule. A promising strategy involves the asymmetric hydrogenation of unsaturated precursors.

Recent studies have demonstrated the highly successful enantioselective hydrogenation of related β-keto-γ-acetal enamides using rhodium/QuinoxP* catalysts. acs.org This method yields enantioenriched α-acetal-β′-amino ketones with excellent enantioselectivity (up to 99% ee) under mild conditions. acs.org Adapting this methodology to precursors of this compound could provide access to a wide range of chiral amino derivatives. The research highlights the chemoselectivity of the reaction, reducing the C=C double bond without affecting the ketone or acetal (B89532) functionalities. acs.org

Future investigations will likely focus on expanding the library of chiral ligands and optimizing reaction conditions to synthesize a diverse portfolio of stereoisomers. The development of catalytic systems for the enantioselective alkylation or arylation at the C3 position is another promising avenue, drawing inspiration from successful enantioselective additions to α-ketoesters.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Model β-Keto-γ-Acetal Enamide acs.org

| Entry | Ligand | S/C Ratio | H₂ Pressure (bar) | ee (%) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | QuinoxP* | 100:1 | 1 | 96 | >99 |

| 2 | f-spiroPhos | 100:1 | 1 | 93 | >99 |

| 3 | DuanPhos | 100:1 | 1 | 92 | >99 |

| 4 | QuinoxP* | 500:1 | 1 | 96 | 63 |

Flow Chemistry and Continuous Processing for this compound Synthesis

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates.

The synthesis of ketones and related functional groups has been shown to benefit greatly from flow chemistry approaches. For instance, multi-step continuous flow sequences have been developed for the preparation of substituted ketones, demonstrating the power of this technique to telescope reaction steps, minimize purification, and improve yields. zenodo.orgacs.org One notable example involved a three-step flow synthesis of β/γ-substituted ketones, which included a photocatalyzed addition followed by in-flow generation of an enone and subsequent Michael addition. zenodo.org

Future research will likely explore the adaptation of such continuous flow systems for the synthesis of this compound itself. A potential route could involve the electrochemical and organoselenium-catalyzed reaction of terminal alkynes with methanol (B129727), a process that has been shown to produce α-keto acetals and is amenable to flow conditions. organic-chemistry.orgacs.org This would enable a safer, more scalable, and potentially automated production of the target compound. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher purity products and reduced waste. acs.org

Biocatalytic Approaches to this compound and Its Transformations

Biocatalysis has emerged as a powerful tool for green and highly selective chemical transformations. nih.gov For this compound, the most promising biocatalytic application is the stereoselective reduction of its ketone functionality to produce chiral 1,1-dimethoxybutan-2-ol.

The use of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) for the asymmetric reduction of prochiral ketones is well-established, offering access to enantiopure alcohols with high yields and selectivities. researchgate.netmdpi.com Studies on structurally related α-keto esters and α-halo ketones have demonstrated that whole-cell biocatalysts (e.g., Candida parapsilosis) and isolated, recombinant enzymes can effectively catalyze these reductions. abap.co.inalmacgroup.com These enzymatic systems often operate in aqueous media under mild conditions, presenting a sustainable alternative to chemical reductants. abap.co.intudelft.nl

Future research will focus on screening KRED libraries to identify enzymes with high activity and selectivity towards this compound. almacgroup.com Protein engineering could be employed to tailor enzyme specificity and improve performance under industrial process conditions. The integration of these biocatalytic reduction steps into multi-step enzymatic cascades or chemoenzymatic processes could further streamline the synthesis of complex chiral molecules derived from this compound. nih.gov

Table 2: Examples of Biocatalytic Reduction of α-Substituted Ketones abap.co.inalmacgroup.com

| Substrate | Biocatalyst Type | Product Configuration | ee (%) | Conversion (%) |

|---|---|---|---|---|

| Ethyl 3-bromo-2-oxopropanoate | Whole Cells (C. parapsilosis) | (S)-alcohol | 91 | 78 |

| (S)-N-Boc-3-amino-1-chloro-4-phenylbutan-2-one | Recombinant KRED | (2R,3S)-alcohol | >99.5 | >99 |

| (S)-N-Cbz-3-amino-1-chloro-4-phenylbutan-2-one | Recombinant KRED | (2R,3S)-alcohol | >99.5 | >99 |

Integration into Automated Synthesis Platforms

The automation of organic synthesis is revolutionizing chemical research by enabling high-throughput experimentation, rapid reaction optimization, and the discovery of new reaction pathways. Integrating the synthesis of this compound and its derivatives into automated platforms is a key future direction.

Automated systems can combine various modules, including flow reactors, packed-bed reactors, and in-line purification and analysis units, to perform multi-step syntheses with minimal human intervention. Such platforms could be programmed to explore a wide range of reaction conditions for the synthesis of this compound derivatives, significantly accelerating the discovery of novel compounds. researchgate.net For example, an automated platform could be used to screen different catalysts for the stereoselective reactions mentioned in section 7.1 or to optimize the conditions for the flow synthesis described in section 7.2.

Furthermore, the data generated from these automated experiments can be used in conjunction with machine learning algorithms to predict reaction outcomes and propose new synthetic routes. This synergy between automation and artificial intelligence will be crucial for exploring the chemical space around this compound efficiently.

Exploration of New Reactivity Modes and Applications in Uncharted Chemical Space

Beyond its role as a synthetic intermediate, the unique combination of a ketone and an acetal group in this compound suggests possibilities for novel reactivity and applications. The acetal moiety serves as a protecting group for an aldehyde, but its proximity to the ketone could lead to unique intramolecular reactions or fragmentation pathways under specific conditions.

Future research could explore the reactivity of the enolate of this compound in aldol (B89426) or Mannich-type reactions to build more complex molecular architectures. The reaction of the ketone with various nucleophiles could lead to a diverse set of derivatives, and the subsequent deprotection of the acetal would unmask an aldehyde for further transformations, making it a valuable C4 building block.

Moreover, the development of novel catalytic methods, such as the synergistic use of organoselenium catalysis and electrochemical oxidation for the synthesis of α-keto acetals, opens up new avenues for creating libraries of these compounds. organic-chemistry.org Exploring the biological activity or material properties of these novel derivatives represents a significant opportunity to venture into uncharted chemical space and discover new applications for this versatile chemical entity.

Q & A

Q. What are the standard synthetic routes for 1,1-Dimethoxybutan-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves acetal formation via acid-catalyzed reactions between ketones and methanol. Optimization may include varying catalysts (e.g., p-toluenesulfonic acid), temperature (room temperature vs. reflux), and stoichiometric ratios. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to identify intermediates and byproducts . Post-synthesis purification often employs fractional distillation or column chromatography, with purity verified by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Elucidation : Use H and C NMR to confirm the acetal structure and methoxy group positions. Compare spectra with databases for validation .

- Purity Assessment : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection can quantify impurities. Calibration curves using certified reference standards ensure accuracy .

- Functional Group Analysis : IR spectroscopy identifies characteristic C-O (acetal) and carbonyl (if residual ketone exists) stretches .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store in airtight, amber-glass containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels, with periodic analysis via GC or HPLC to track degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic reactions?

Methodological Answer: Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to probe transition states. Use isotopic labeling (e.g., O in methoxy groups) to track bond cleavage during hydrolysis. Compare reaction rates with analogous compounds (e.g., 1,1-diethoxybutan-2-one) to assess electronic effects . Contradictory data (e.g., unexpected byproducts) should be resolved by repeating experiments under controlled conditions and validating instrumentation .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid derivatives vs. NMR for solutions) .

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, GC column efficiency) and statistical outliers via regression models .

- Peer Review : Collaborate with independent labs to replicate findings, ensuring methodological transparency .

Q. How do solvent polarity and proticity influence the reactivity of this compound in organocatalytic processes?

Methodological Answer: Design a solvent matrix (e.g., DMSO, THF, water-methanol mixtures) to test reaction rates and product distributions. Use Kamlet-Taft parameters to correlate solvent properties with outcomes. Control humidity to minimize unintended hydrolysis . Advanced kinetic profiling (e.g., stopped-flow spectrometry) may capture transient intermediates .

Q. What degradation pathways occur under environmental conditions, and how are they quantified?

Methodological Answer: Simulate environmental exposure using photolysis chambers (UV light) and aqueous hydrolysis at varying pH levels. Analyze degradation products via LC-MS/MS and compare with environmental toxicology databases. Ecotoxicity assays (e.g., Daphnia magna bioassays) can assess ecological risks .

Methodological Considerations

- Safety & Waste Management : Follow protocols for hazardous waste segregation (e.g., halogenated solvents vs. non-halogenated). Partner with certified waste disposal agencies for compliant handling .

- Ethical Data Reporting : Disclose all conflicting data and limitations in publications. Use platforms like Zenodo for raw data archiving to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.